

An In-depth Technical Guide to 4-Bromoisophthalic Acid: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *4-Bromoisophthalic acid*

Cat. No.: *B146020*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisophthalic acid (4-BIPA) is a halogenated aromatic dicarboxylic acid that serves as a pivotal intermediate and versatile building block in synthetic chemistry. Its unique molecular architecture, featuring two carboxylic acid functional groups and a bromine substituent on a benzene ring, imparts a combination of reactivity and structural utility that is highly valued in pharmaceutical development and material science. The carboxylic acid moieties offer sites for esterification, amidation, and coordination chemistry, while the bromine atom provides a reactive handle for cross-coupling reactions and other functional group transformations. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of **4-Bromoisophthalic acid**. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support its application in research and development.

Molecular Structure and Properties

4-Bromoisophthalic acid possesses a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions, and a bromine atom at the 4 position.^[1] This substitution pattern makes it a derivative of isophthalic acid. The presence of both electron-withdrawing carboxylic acid groups and the halogen atom defines its chemical behavior and utility.^[1]

Chemical and Physical Properties

The key identifiers and physical properties of **4-Bromoisophthalic acid** are summarized in the table below. It typically appears as a white to off-white crystalline solid and is soluble in polar organic solvents such as methanol and dimethylformamide (DMF).[\[1\]](#)[\[2\]](#)

Property	Value	Reference(s)
IUPAC Name	4-bromobenzene-1,3-dicarboxylic acid	[1]
CAS Number	6939-93-1	[1]
Molecular Formula	C ₈ H ₅ BrO ₄	[1]
Molecular Weight	245.03 g/mol	[1]
Appearance	White to off-white crystalline solid/powder	[1]
Melting Point	297-299 °C	[2]
Solubility	Soluble in methanol	[2]
InChI Key	MSQIEZXCNYUWHN-UHFFFAOYSA-N	

Molecular Structure Diagram

The chemical structure of **4-Bromoisophthalic acid** is depicted below.

Molecular structure of **4-Bromoisophthalic acid**.

Synthesis and Purification

The most established method for synthesizing **4-Bromoisophthalic acid** is through the electrophilic aromatic substitution of isophthalic acid.[\[1\]](#) This reaction is typically performed using bromine in the presence of fuming sulfuric acid (oleum), which acts as a catalyst and solvent.[\[1\]](#) The strongly acidic and dehydrating environment is necessary to activate the benzene ring, which is deactivated by the two electron-withdrawing carboxylic acid groups.[\[1\]](#)

Experimental Protocol: Synthesis

The following protocol is adapted from established patent literature for the synthesis of bromoisophthalic acid compounds.[\[3\]](#)[\[4\]](#)

Materials:

- Isophthalic acid (10 mmol, 1.66 g)
- 10 wt% Fuming sulfuric acid (oleum) (6.00 g)
- Bromine (10 mmol, 1.6 g)
- Ice water
- Deionized water

Procedure:

- Charge a 50 mL pressure-sealable glass tube with isophthalic acid (1.66 g), 10 wt% fuming sulfuric acid (6.00 g), and bromine (1.6 g).
- Seal the tube and stir the reaction mixture at 130°C for 22 hours. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
- After the reaction period, cool the mixture to room temperature.
- Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
- Isolate the solid product by vacuum filtration.
- Wash the collected solid with cold deionized water to remove residual acid.
- Dry the crude product under reduced pressure to yield crude **4-Bromoisophthalic acid**.

Experimental Protocol: Purification by Recrystallization

Due to its low solubility in common organic solvents, purification of **4-Bromoisophthalic acid** can be challenging.[3][5] However, lower alcohols, particularly methanol, have been found to be effective for recrystallization.[3][5]

Materials:

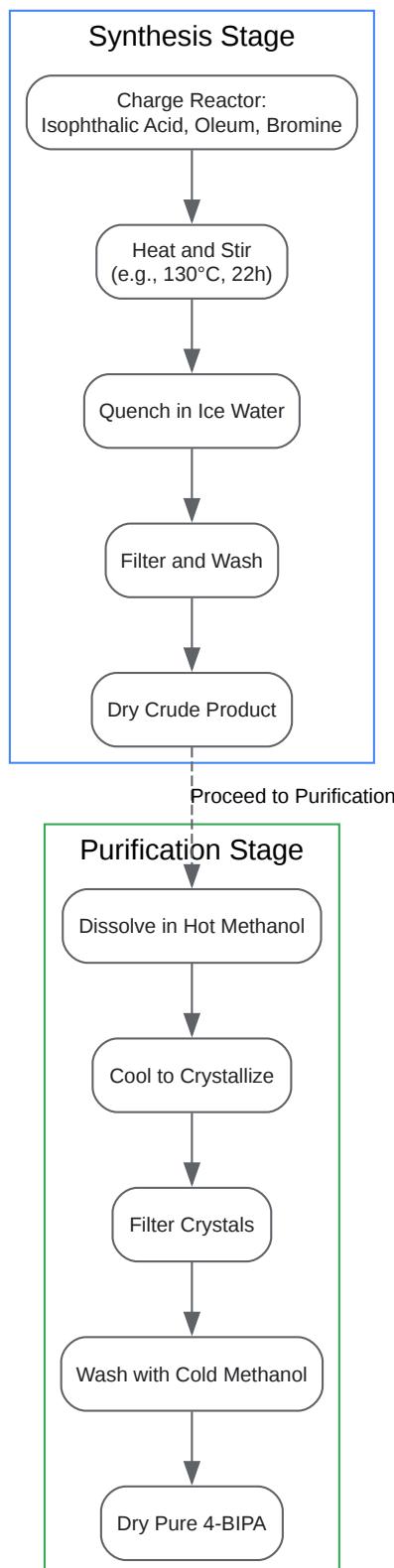
- Crude **4-Bromoisophthalic acid**
- Methanol

Procedure:

- Dissolve the crude **4-Bromoisophthalic acid** in a minimal amount of hot methanol (e.g., at 60°C).
- Once fully dissolved, allow the solution to cool slowly to room temperature.
- As the solution cools, crystals of pure **4-Bromoisophthalic acid** will form.
- To maximize yield, the flask can be further cooled in an ice bath.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold methanol.
- Dry the crystals under vacuum to obtain pure **4-Bromoisophthalic acid**.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

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Workflow for the synthesis and purification of 4-BIPA.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **4-Bromoisophthalic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum shows three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid protons typically appear as a broad singlet at a much higher chemical shift.

Chemical Shift (δ) ppm	Assignment	Multiplicity	Coupling Constant (J) Hz
13.6	-COOH	Broad	-
8.277	Aromatic H	Doublet	2.1
7.952	Aromatic H	Doublet of d	8.3, 2.1
7.886	Aromatic H	Doublet	8.3

Data sourced from
[ChemicalBook](#).^[6]

¹³C NMR: The carbon NMR spectrum will show eight distinct signals: six for the aromatic carbons (four substituted, two unsubstituted) and two for the carbonyl carbons of the carboxylic acid groups.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Vibrational Mode	Approximate Wavenumber (cm ⁻¹)	Description
O-H Stretch	2500 - 3300	Broad, characteristic of carboxylic acid dimer
C=O Stretch	~1700	Strong, sharp carbonyl absorption
C-C Aromatic Stretch	1600 - 1450	Medium to sharp peaks
C-Br Stretch	700 - 500	Weak to medium
Data interpreted from typical values for substituted benzoic acids. [1]		

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the molecule's fragmentation pattern.

m/z	Interpretation
244/246	Molecular ion peak [M] ⁺ , showing the characteristic isotopic pattern for one bromine atom (¹⁹ Br/ ⁸¹ Br).
227/229	Loss of OH group [M-OH] ⁺ .
199/201	Loss of COOH group [M-COOH] ⁺ .
143/145	Loss of a second COOH group.
Data sourced from ChemicalBook. [6]	

Applications in Research and Development

4-Bromoisophthalic acid is a valuable intermediate in several fields, primarily due to its multifunctional nature.

Drug Development and Custom Synthesis

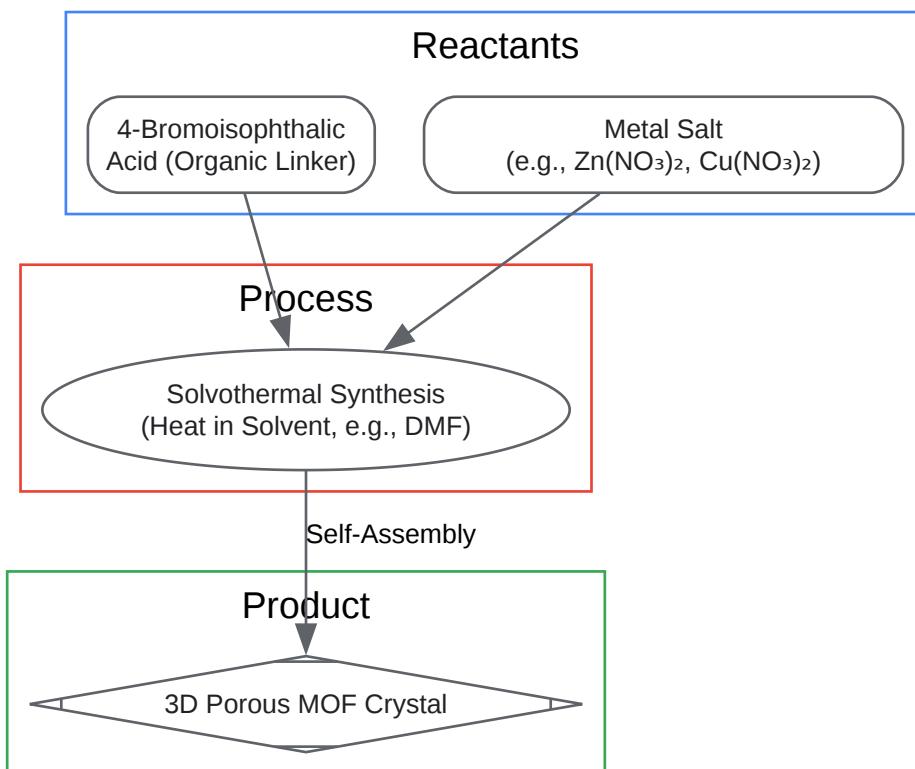
In pharmaceutical research, 4-BIPA serves as a critical starting material for the synthesis of complex organic molecules and novel drug candidates.[7][8] The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse organic fragments.[8] The two carboxylic acid groups provide sites for derivatization into esters, amides, or other functional groups, allowing for the construction of complex molecular scaffolds essential for therapeutic efficacy.[8]

Material Science: Metal-Organic Frameworks (MOFs)

A prominent application of **4-Bromoisophthalic acid** is in the synthesis of Metal-Organic Frameworks (MOFs).[1] MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands.[9] The two deprotonated carboxylate groups of 4-BIPA can coordinate with metal centers to form extended, porous network structures.[1] The bromine substituent can influence the properties of the resulting MOF, such as its hydrophobicity, and can also serve as a site for post-synthetic modification.[1] These materials have potential applications in gas storage, separation, and catalysis.[1]

Logical Pathway for MOF Synthesis

The diagram below illustrates the role of **4-Bromoisophthalic acid** as an organic linker in the self-assembly process of MOF synthesis.



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Role of 4-BIPA in Metal-Organic Framework (MOF) synthesis.

Conclusion

4-Bromoisophthalic acid is a highly functionalized and versatile chemical intermediate with significant applications in both medicinal chemistry and materials science. Its well-defined structure and predictable reactivity make it an invaluable tool for the synthesis of complex molecules, from potential therapeutic agents to advanced porous materials like MOFs. The detailed synthetic protocols and comprehensive spectroscopic data provided in this guide serve as a critical resource for researchers leveraging this compound in their scientific endeavors.

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